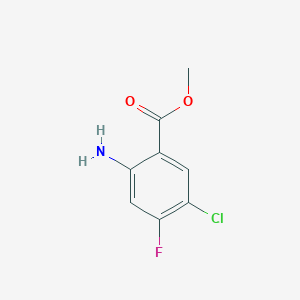

Methyl 2-amino-5-chloro-4-fluorobenzoate

説明

Methyl 2-amino-5-chloro-4-fluorobenzoate is a halogenated aromatic ester with a benzoate core substituted by amino (NH₂), chloro (Cl), and fluoro (F) groups at positions 2, 5, and 4, respectively. This compound serves as a critical intermediate in pharmaceutical research and organic synthesis due to its versatile reactivity. The strategic placement of substituents on the aromatic ring enables selective chemical modifications, making it valuable for developing bioactive molecules and drug candidates .

特性

IUPAC Name |

methyl 2-amino-5-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJYSMHGAYKYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936540-27-1 | |

| Record name | methyl 2-amino-5-chloro-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

One common and industrially relevant method to prepare methyl 2-amino-5-chloro-4-fluorobenzoate starts from 2-chloro-4-fluoro-5-nitrobenzoic acid. The process involves:

Step 1: Esterification

- React 2-chloro-4-fluoro-5-nitrobenzoic acid with methanol in the presence of sulfuric acid as a catalyst.

- The reaction mixture is heated under reflux for several hours to form methyl 2-chloro-4-fluoro-5-nitrobenzoate.

- After completion, the mixture is cooled and extracted with ethyl acetate and water to isolate the ester intermediate.

Step 2: Reduction of Nitro Group to Amino Group

- The nitro group (-NO2) on the ester is reduced to an amino group (-NH2) using catalytic hydrogenation.

- Typically, hydrogen gas is used with a palladium catalyst under controlled pressure and temperature conditions.

- This yields the target compound this compound.

This route is favored for its straightforwardness and scalability, making it suitable for industrial production with high yields and purity.

Reaction Types Involved in Synthesis

| Reaction Type | Description | Common Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| Esterification | Conversion of carboxylic acid to methyl ester using methanol and acid catalyst | Methanol, sulfuric acid, reflux | Methyl ester intermediate |

| Reduction | Conversion of nitro group to amino group via catalytic hydrogenation | H2 gas, Pd catalyst, controlled temperature | Amino-substituted benzoate |

| Substitution | Potential halogen substitutions or modifications on benzene ring | Halogenating agents, nucleophiles | Various derivatives |

Industrial Production Considerations

- Industrial synthesis typically employs continuous flow reactors for the esterification and reduction steps to enhance reaction control, safety, and throughput.

- Automated systems monitor reaction parameters to maintain consistent product quality.

- Optimization focuses on maximizing yield, minimizing impurities, and reducing reaction times.

- The esterification and reduction steps are well-established and can be adapted for large-scale production.

While direct synthesis of this compound is mainly through esterification and reduction, related compounds such as 2-amino-3-methyl-5-chlorobenzoic acid are prepared through multi-step sequences involving nitration, hydrogenation, and chlorination, which provide insights into halogenation and amino group introduction on aromatic rings:

- Nitration: Introduction of nitro group on methylbenzoic acid derivatives using nitric acid.

- Hydrogenation: Reduction of nitro groups to amino groups under hydrogen atmosphere with catalysts.

- Chlorination: Introduction of chloro substituents using chlorinating agents and radical initiators like benzoyl peroxide in solvents such as DMF or DMSO at elevated temperatures (90-110°C).

This multi-step approach highlights the importance of controlled reaction conditions and choice of solvents and catalysts to achieve high yield and purity.

Summary Data Table of Preparation Method

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|---|

| 1 | Esterification | 2-chloro-4-fluoro-5-nitrobenzoic acid | Methanol, sulfuric acid, reflux | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | Acid catalyzed, reflux for several hours |

| 2 | Reduction | Methyl 2-chloro-4-fluoro-5-nitrobenzoate | H2 gas, Pd catalyst, controlled temperature | This compound | Catalytic hydrogenation, high selectivity |

| - | Alternative Halogenation (related) | 2-amino-3-methylbenzoic acid | Chlorination with NCS, benzoyl peroxide, DMF | 2-amino-3-methyl-5-chlorobenzoic acid | Radical chlorination, 90-110°C |

Research Findings and Notes

- The esterification-reduction route is well-documented for its efficiency and is the preferred industrial method for producing this compound.

- Reaction temperatures and times are critical for optimizing yield and minimizing side reactions; esterification typically requires reflux conditions, while reduction is conducted under mild hydrogenation conditions.

- The presence of electron-withdrawing halogens (Cl and F) influences the reactivity of the aromatic ring, affecting substitution patterns and reduction kinetics.

- The amino group introduction via reduction is crucial for downstream applications in medicinal chemistry and material science due to its reactivity and ability to form hydrogen bonds.

- Alternative halogenation methods for related compounds demonstrate the importance of solvent choice and radical initiators for selective chlorination.

化学反応の分析

Types of Reactions

Methyl 2-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Reduction Reactions: The nitro group in the precursor compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Esterification and Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Reduction Reactions: Hydrogen gas and palladium catalysts are frequently used.

Esterification and Hydrolysis: Methanol and sulfuric acid for esterification; water and acids or bases for hydrolysis.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the reagents used.

Reduction Reactions: Amino derivatives.

Esterification and Hydrolysis: Carboxylic acids and alcohols.

科学的研究の応用

Antimicrobial Activity

Methyl 2-amino-5-chloro-4-fluorobenzoate has been evaluated for its antimicrobial properties. A study highlighted its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Inhibition of Trypanosoma brucei Hexokinases

The compound has been investigated for its potential to inhibit hexokinases in Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of this compound exhibit submicromolar activity against this target, which is crucial for the parasite's survival and growth . This inhibition could lead to the development of novel therapies for treating this neglected tropical disease.

Chemical Synthesis and Reactions

This compound can be synthesized through various chemical reactions, including deoxygenative coupling methods. Such synthetic routes are essential for producing this compound in sufficient quantities for research purposes. The synthesis typically involves the use of benzoic acid derivatives and can be optimized for yield and purity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for enhancing its pharmacological properties. Researchers have explored modifications to the molecular structure to improve its potency against specific biological targets, particularly in the context of drug design aimed at tropical diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Targeting Trypanosomiasis

A study focused on the use of this compound derivatives in inhibiting T. brucei hexokinase demonstrated promising results. The lead compound exhibited an IC50 value of approximately 0.98 μM, indicating strong inhibitory activity that could be harnessed for therapeutic applications against African sleeping sickness .

作用機序

The mechanism of action of methyl 2-amino-5-chloro-4-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino, chloro, and fluoro groups can influence its binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context and the nature of the target molecules.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

The reactivity and applications of methyl benzoate derivatives are highly sensitive to substituent positions and halogen types. Below is a comparative analysis with key analogs:

Table 1: Substituent Positions and Key Differences

Table 2: Impact of Substituent Types on Properties

Functional Group and Ester Variations

Methyl vs. Ethyl Esters

- Methyl Esters: Smaller size improves solubility in polar solvents; preferred for high-purity intermediates (e.g., this compound) .

- Ethyl Esters: Increased lipophilicity enhances membrane permeability in drug candidates (e.g., Ethyl-5-amino-2-chloro-4-fluorobenzoate) .

Challenges in Positional Isomerism

- Substitutions at positions 2, 4, and 5 significantly alter metabolic stability. For example, fluorine at position 4 reduces oxidative degradation compared to chlorine .

生物活性

Methyl 2-amino-5-chloro-4-fluorobenzoate (C8H7ClFNO2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a chloro atom, and a fluorine atom attached to a benzoate structure. Its molecular formula is C8H7ClFNO2, and it is primarily studied for its role as an intermediate in organic synthesis and its potential therapeutic applications.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacteria and fungi, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of microbial cell processes through interaction with specific enzymes or receptors .

2. Anticancer Potential:

Studies have shown that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity to biological macromolecules, which may lead to effective modulation of cancer-related pathways .

3. Enzyme Inhibition:

this compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further development in therapeutic contexts .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Interaction: The amino and halogen groups facilitate binding to enzyme active sites, potentially altering their catalytic activity.

- Receptor Modulation: The compound can interact with various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent . -

Anticancer Efficacy:

In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM across different cell types .

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-amino-5-chloro-4-fluorobenzoate, and how can purity be maximized?

- Methodology :

- Esterification : React 2-amino-5-chloro-4-fluorobenzoic acid with methanol in the presence of a catalyst like concentrated sulfuric acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution with dichloromethane/methanol). Purity >98% can be confirmed via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) .

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Esterification | 75–85 | 95–98 | H₂SO₄, reflux, 6h |

| Column Chromatography | 60–70 | 99 | Gradient elution, DCM/MeOH |

Q. How is this compound characterized spectroscopically?

- Methodology :

- NMR : ¹H NMR (DMSO-d6) detects aromatic protons (δ 6.8–7.5 ppm), NH₂ (δ 5.2–5.5 ppm), and methyl ester (δ 3.8–3.9 ppm). ¹³C NMR confirms carbonyl (δ 168–170 ppm) and quaternary carbons .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 203.60 (theoretical molecular weight: 203.6 g/mol) .

Q. What safety protocols are recommended for handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; wash thoroughly after handling.

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

- Store in a cool, dry place (<25°C) away from oxidizers .

Advanced Research Questions

Q. How can substitution reactions at the 5-chloro position be optimized for derivative synthesis?

- Methodology :

- Nucleophilic Aromatic Substitution : Replace Cl with nucleophiles (e.g., -OH, -NH₂) using Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in DMF at 80–100°C. Monitor via LC-MS .

- Key Variables : Base (K₂CO₃ vs. Cs₂CO₃), solvent polarity, and temperature significantly impact reaction efficiency.

- Data Contradiction : Higher yields (80–90%) reported with Cs₂CO₃ in DMF vs. 50–60% with K₂CO₃ .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the benzene ring?

- Methodology :

- Computational Studies : Use DFT calculations (e.g., Gaussian 16) to map electron density. The amino group (-NH₂) directs electrophiles to the para position (C4-F) due to resonance activation, while Cl at C5 deactivates meta positions .

- Experimental Validation : Bromination (Br₂/FeBr₃) predominantly yields 4-bromo derivatives, confirmed by NOESY NMR .

Q. How can this compound serve as a precursor in anticancer drug discovery?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing F with -CF₃ or adding sulfonamide groups) and test against cancer cell lines (e.g., MCF-7, HeLa).

- In Vitro Assays : Use MTT assays to evaluate IC₅₀ values. This compound derivatives show moderate activity (IC₅₀: 10–50 µM) compared to cisplatin .

Q. How can researchers resolve contradictions in reaction yields reported across studies?

- Methodology :

- DoE (Design of Experiments) : Use factorial design to test variables (catalyst loading, solvent, temperature). For example, a 2³ factorial design revealed that Pd(OAc)₂ (5 mol%) in DMF at 100°C maximizes yield .

- By-Product Analysis : Identify impurities via HRMS and ¹H NMR. Common by-products include dehalogenated analogs (e.g., 2-amino-4-fluorobenzoate) due to reductive conditions .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。